

An In-depth Technical Guide to the Physicochemical Properties of Alpha-5-Methyluridine

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Compound of Interest		
Compound Name:	Alpha-5-Methyluridine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Alpha-5-Methyluridine**, a modified pyrimidine nucleoside. The information presented herein is intended to support research and development activities, offering detailed data, experimental methodologies, and conceptual visualizations to facilitate a deeper understanding of this compound.

Core Physicochemical Properties

Alpha-5-Methyluridine, also known as 1-(alpha-D-Ribofuranosyl)thymine, is a stereoisomer of the more common beta-anomer, 5-Methyluridine (Ribothymidine). Its distinct spatial arrangement influences its biological activity and physical characteristics. The quantitative physicochemical data for **Alpha-5-Methyluridine** and its beta-anomer are summarized below.



Property	Value	References
Molecular Formula	C10H14N2O6	[1][2]
Molecular Weight	258.23 g/mol	[1][3][4]
Appearance	White crystalline solid/powder	[2][3]
Melting Point	183-185 °C	[3][5]
рКа	9.2 - 9.68	[4][6]
LogP	-1.6 to -2.54	[7][8]
UV/Vis. (λmax)	267 nm	[2][9]
Purity	≥95.0% to ≥98%	[1][2]
Storage Temperature	-20°C	[2][9]
Stability	≥ 4 years at -20°C	[2][9]

Solubility Specifications

The solubility of 5-Methyluridine has been determined in various common laboratory solvents. These values are crucial for the preparation of stock solutions and experimental assays.

Solvent	Solubility	References
Dimethyl Sulfoxide (DMSO)	~10 - 55 mg/mL	[2][10][11]
Dimethylformamide (DMF)	~16 mg/mL	[2][9]
Phosphate-Buffered Saline (PBS, pH 7.2)	~5 mg/mL	[2][9]

Experimental Protocols

Detailed methodologies are essential for the replication of experimental results and for the development of new analytical procedures.

3.1. Preparation of Stock Solutions

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A standardized protocol for the preparation of stock solutions is critical for ensuring consistency in experimental outcomes.

- Organic Solvents (DMSO, DMF):
 - Weigh the desired amount of Alpha-5-Methyluridine crystalline solid.
 - Add the solvent of choice (e.g., DMSO or dimethyl formamide).
 - To enhance dissolution, the solution can be purged with an inert gas.[2] Sonication is also recommended to ensure the compound is fully dissolved.[11]
 - For biological experiments, further dilutions from this stock solution into aqueous buffers or isotonic saline should be performed.[2] It is important to ensure that the final concentration of the organic solvent is insignificant to avoid physiological effects.[2]
- Agueous Buffers (PBS, pH 7.2):
 - Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in the aqueous buffer.[2]
 - The solubility in PBS (pH 7.2) is approximately 5 mg/ml.[2]
 - It is recommended not to store the aqueous solution for more than one day to maintain its stability.[2]

3.2. Determination of Physicochemical Parameters

The characterization of nucleoside analogs relies on a suite of analytical techniques.

- Quantum Mechanical pKa Calculation:
 - The pKa values of modified nucleobases can be determined through ab initio quantum mechanical calculations.[6]
 - A common method involves using a B3LYP density functional with a 6-31+G(d,p) basis set.[6][12]



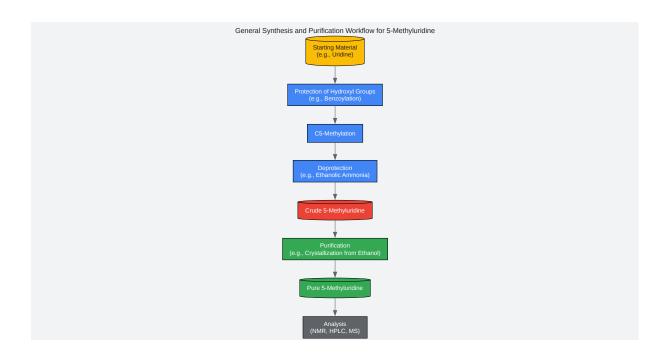
- An implicit-explicit solvation system is employed to model the aqueous environment.[6][12]
 This method has shown good correspondence with experimental values for nucleosides.
 [6]
- Structural and Conformational Analysis:
 - Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray diffraction are used for the conformational analysis of nucleoside analogues.[13]
 - Mass spectrometry, including GC-MS, MS-MS, and LC-MS, is utilized to confirm the molecular weight and fragmentation patterns of the compound.[4]

Visualized Workflows and Pathways

4.1. Synthesis and Purification Workflow

The chemical synthesis of 5-Methyluridine provides a source of the compound for research purposes. A general workflow for its synthesis and purification is outlined below.





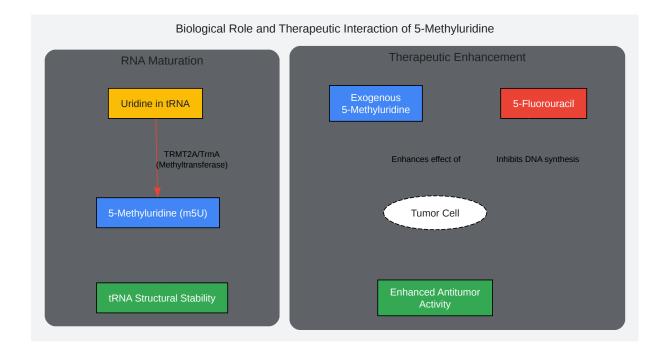
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Caption: A generalized workflow for the chemical synthesis of 5-Methyluridine.

4.2. Biological Role and Therapeutic Interaction

5-Methyluridine is a naturally occurring modification in RNA, particularly tRNA, where it plays a role in stabilizing the structure.[14][15] It has also been shown to enhance the antitumor activity of chemotherapeutic agents like 5-fluorouracil.[9]





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Caption: Role of 5-Methyluridine in tRNA maturation and therapeutic enhancement.

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